molecular formula C8H13BrO B13566186 2-Bromo-7-oxaspiro[3.5]nonane

2-Bromo-7-oxaspiro[3.5]nonane

Cat. No.: B13566186
M. Wt: 205.09 g/mol
InChI Key: JMNVEJUBSPLSKO-UHFFFAOYSA-N
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Description

2-Bromo-7-oxaspiro[3.5]nonane is a brominated spirocyclic compound characterized by a seven-membered oxaspiro ring fused to a three-membered hydrocarbon ring. Key structural data include a molecular formula of C₈H₁₃BrO (based on analogs like 8-bromo-5-oxaspiro[3.5]nonane, CID 81223577) and a molecular weight of 205.02 g/mol . Its spiro architecture introduces steric constraints, influencing both synthetic pathways and intermolecular interactions.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-bromo-7-oxaspiro[3.5]nonane

InChI

InChI=1S/C8H13BrO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6H2

InChI Key

JMNVEJUBSPLSKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-oxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-oxaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing oxaspiro ring.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon derivative.

Mechanism of Action

The mechanism of action of 2-Bromo-7-oxaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure can enhance binding affinity and selectivity for certain molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural Analogs

The following table compares 2-bromo-7-oxaspiro[3.5]nonane with structurally related spirocyclic bromo/oxa compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₈H₁₃BrO 205.02 Bromine at position 2; oxaspiro scaffold
8-Bromo-5-oxaspiro[3.5]nonane C₈H₁₃BrO 205.02 Bromine at position 8; oxygen in 5-oxaspiro scaffold
6-(Bromomethyl)-5-oxaspiro[3.5]nonane C₉H₁₅BrO 219.12 Bromomethyl substituent; spiro ring at position 5
2-(Bromomethyl)-1-oxaspiro[4.4]nonane C₉H₁₅BrO 219.12 Bromomethyl group at position 2; larger spiro[4.4]nonane scaffold

Key Observations :

  • Substituent Position: The placement of bromine (e.g., 2 vs. 8 positions) significantly affects electronic properties and synthetic utility. For example, 8-bromo-5-oxaspiro[3.5]nonane exhibits a predicted collision cross-section (CCS) of 135.1 Ų for [M+H]+ adducts, suggesting distinct conformational behavior compared to 2-bromo analogs .
  • Spiro Ring Size: Compounds like 2-(bromomethyl)-1-oxaspiro[4.4]nonane feature a larger spiro[4.4]nonane system, which may enhance steric bulk and reduce reactivity compared to spiro[3.5] systems .
Functional Analogs
2.2.1 Sigma Receptor Ligands

Spiro scaffolds like 2,7-diazaspiro[3.5]nonane derivatives exhibit high affinity for sigma receptors (S1R/S2R). For instance, compound 4b (KiS1R = 2.7 nM) demonstrates potent antagonism, outperforming diazabicyclo[4.3.0]nonane analogs due to optimal spatial arrangement of hydrophobic groups .

2.2.2 Antimicrobial Agents

Compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane show antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens . Although this compound lacks direct evidence of such activity, bromine’s electrophilic nature could enhance interactions with microbial targets.

Biological Activity

2-Bromo-7-oxaspiro[3.5]nonane is a unique spirocyclic compound characterized by its bromine atom and oxaspiro ring system. Its molecular formula is C10_{10}H15_{15}BrO, with a molecular weight of approximately 205.09 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by interacting with specific biological targets such as enzymes and receptors involved in cancer progression. A notable target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently over-expressed in various cancer cell lines. Preliminary studies suggest that this compound can enhance binding affinities to the NQO1 active site, potentially leading to effective therapeutic strategies against cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities . Studies have shown that compounds with similar spirocyclic structures can exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanisms of action remain to be fully elucidated, but the compound's structure may facilitate interactions with bacterial cell membranes or enzymatic pathways critical for bacterial survival .

The synthesis of this compound typically involves the bromination of a suitable spirocyclic precursor using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN). The reaction is generally conducted in inert solvents like dichloromethane at room temperature.

The mechanism of action involves binding to specific molecular targets, modulating their activity through structural interactions that enhance or inhibit their functions. This capability makes it an interesting candidate for further pharmacological investigation.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesPotential Biological Activity
2-Oxa-6-azaspiro[3.3]heptaneSimilar spirocyclic framework with nitrogenAntimicrobial
2-Oxa-7azaspiro[3.5]nonaneRelated compound with an azaspiro ringAnticancer
2-Oxa-6-bromospiro[3.4]octaneContains an oxaspiro structure but differs in ring sizeAntimicrobial

The unique features of this compound, particularly its bromine substituent, provide distinct reactivity compared to these related compounds, allowing for diverse functionalization opportunities essential for drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of spirocyclic compounds similar to this compound:

  • Study on NQO1 Inhibition : A research project focused on synthesizing derivatives that enhance binding to NQO1 demonstrated that modifications in the spirocyclic structure could significantly improve anticancer efficacy against specific cancer cell lines.
  • Antimicrobial Screening : In vitro assays showed that derivatives based on spirocyclic frameworks exhibited varying degrees of antibacterial activity against common pathogens, suggesting a promising avenue for developing new antimicrobial agents.

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